2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone
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Description
2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone is a useful research compound. Its molecular formula is C10H9ClOS2 and its molecular weight is 244.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research on compounds structurally related to 2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone often focuses on their synthesis and reactivity. For example, studies have explored the synthesis of dihydroindolo[1,2-c]quinazoline derivatives through reactions catalyzed by BF3·Etherate, indicating a deep interest in exploring the reactivity of similar compounds for creating complex heterocyclic structures (Harano et al., 2007). Such research is crucial for developing new synthetic routes and understanding the fundamental aspects of chemical reactivity.
Pharmaceutical Intermediates
The compound and its relatives have implications in pharmaceutical research, particularly as intermediates in drug synthesis. For instance, a study on the biotransformation with a new Acinetobacter sp. isolate for highly enantioselective synthesis of a chiral intermediate of Miconazole highlights the importance of such chemicals in producing chiral intermediates for antifungal agents (Miao et al., 2019). This demonstrates the role of similar compounds in facilitating the synthesis of biologically active molecules.
Chemical Structure and Molecular Studies
Research also extends to the structural analysis of related compounds, which is crucial for understanding their potential applications. For example, the crystal structure and theoretical study of a compound with a similar structure to this compound provided insights into its electronic and crystal structure, aiding in the prediction of its reactivity and properties (Aydın et al., 2017).
Advanced Material Synthesis
Compounds in this class are also explored for their potential in advanced material synthesis. The electrochemical synthesis methods and the development of new materials from related compounds underscore their versatility and potential for creating novel materials with unique properties (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXUCKQKYMNERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C=CC(=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397178 |
Source
|
Record name | 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-57-1 |
Source
|
Record name | 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153275-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.